molecular formula C17H16N2O B13379357 3-(2,4-Dimethylanilino)-5-methylindol-2-one

3-(2,4-Dimethylanilino)-5-methylindol-2-one

Cat. No.: B13379357
M. Wt: 264.32 g/mol
InChI Key: RWHDFEYAFQCNML-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylanilino)-5-methylindol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 2,4-dimethylanilino group at the 3-position and a methyl group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylanilino)-5-methylindol-2-one typically involves a multi-step process. One common method starts with the preparation of 2,4-dimethylaniline, which can be synthesized by the reduction of 2,4-dimethylnitrobenzene using a nickel catalyst under hydrogenation conditions . The next step involves the formation of the indole core, which can be achieved through a Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with a ketone, followed by cyclization under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the intermediate compounds, leading to a more cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylanilino)-5-methylindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine, acidic conditions

Major Products

    Oxidation: Quinones

    Reduction: Reduced indole derivatives

    Substitution: Halogenated indole derivatives

Scientific Research Applications

3-(2,4-Dimethylanilino)-5-methylindol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylanilino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylanilino)-5-methylindol-2-one is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylanilino group enhances its reactivity in electrophilic substitution reactions, while the methyl group at the 5-position influences its overall stability and solubility.

Biological Activity

3-(2,4-Dimethylanilino)-5-methylindol-2-one is a synthetic organic compound characterized by its unique indole structure combined with a dimethylaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound features an indole ring system, which is known for its stability and diverse reactivity. The presence of the 2,4-dimethylaniline substituent may enhance its interaction with biological targets, suggesting potential therapeutic applications. The following table summarizes key structural features and properties:

Property Details
Chemical Formula C15_{15}H16_{16}N2_{2}O
Molecular Weight 240.30 g/mol
Structure Features Indole ring + Dimethylaniline group

Anticancer Potential

Preliminary studies indicate that compounds with structural similarities to this compound may exhibit significant anticancer activity. Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer pathways, potentially inhibiting tumor growth and progression. For instance, derivatives of this compound have shown promise as inhibitors of various enzymes and receptors related to cancer biology.

Anti-Inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar indole structures have been documented to modulate inflammatory pathways, suggesting that this compound could play a role in treating inflammatory diseases .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Compounds structurally related to this compound have been noted to inhibit specific enzymes involved in cancer metabolism.
  • Receptor Interaction : Binding affinity studies indicate potential interactions with receptors that mediate cellular responses to growth factors and cytokines.

Case Studies

  • In Vitro Studies : In a study involving human cancer cell lines, treatment with related indole compounds resulted in significant reductions in cell viability at concentrations as low as 0.1 μM. These findings support the hypothesis that this compound may have similar effects .
  • Animal Models : Research involving animal models has shown that similar compounds can reduce tumor size and inhibit metastasis when administered at specific dosages over a defined period .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H16N2O/c1-10-4-6-14(12(3)8-10)18-16-13-9-11(2)5-7-15(13)19-17(16)20/h4-9H,1-3H3,(H,18,19,20)

InChI Key

RWHDFEYAFQCNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)C)NC2=O)C

Origin of Product

United States

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